![molecular formula C15H19NO B2505800 1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(m-tolyl)ethan-1-one CAS No. 2320524-36-3](/img/structure/B2505800.png)

1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(m-tolyl)ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

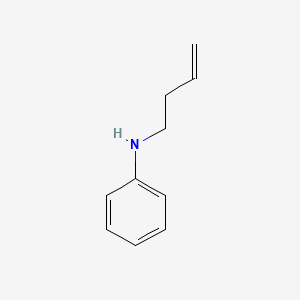

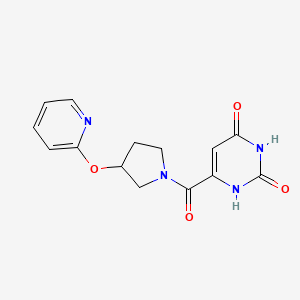

The compound “1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(m-tolyl)ethan-1-one” is a complex organic molecule. It contains an azabicyclo[2.2.1]heptane moiety, which is a type of bicyclic structure containing a nitrogen atom . This structure is found in many biologically active compounds.

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, contains an azabicyclo[2.2.1]heptane core, which is a seven-membered ring with one nitrogen and six carbon atoms. It also has a m-tolyl group (a type of methyl-substituted phenyl group) and an ethan-1-one group (a type of ketone) attached to it .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the azabicyclo[2.2.1]heptane ring, the m-tolyl group, and the ethan-1-one group. The nitrogen in the ring could potentially act as a nucleophile, and the carbonyl group in the ethan-1-one moiety could be a site of electrophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the azabicyclo[2.2.1]heptane ring could influence its shape and rigidity, while the m-tolyl and ethan-1-one groups could affect its polarity .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis and Catalysis

- Bicyclic Amino Acid Derivatives Synthesis : Derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates were synthesized via Aza-Diels-Alder reactions, highlighting the compound's role in asymmetric synthesis. These reactions achieved high diastereoselectivity under certain conditions (Waldmann & Braun, 1991).

- Enhanced Catalytic Selectivity : 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid showed improved catalytic selectivity over its monocyclic analogue in organocatalytic aldol reactions, demonstrating the compound's importance in enhancing enantioselectivity in chemical synthesis (Armstrong, Bhonoah, & White, 2009).

Aerobic Alcohol Oxidation

- Catalysis in Alcohol Oxidation : Hydroxylamines derived from 7-azabicyclo[2.2.1]heptan-7-ol efficiently catalyzed the oxidation of secondary alcohols to ketones using molecular oxygen, showcasing their utility in green chemistry applications (Toda et al., 2023).

Synthesis of Chiral Compounds

- Chiral Building Blocks : The synthesis of enantiomerically pure 1-methyl-7-oxabicyclo[2.2.1]heptan-2-one was reported, illustrating the compound's potential as a chiral building block for the synthesis of complex organic molecules (Yu, 2005).

Drug Discovery and Molecular Design

- Advanced Building Blocks : Intramolecular photochemical [2 + 2]-cyclization was utilized to synthesize 2-azabicyclo[3.2.0]heptanes, serving as advanced building blocks in drug discovery. This process facilitated the synthesis of a conformationally restricted analogue of proline, 2,3-ethanoproline (Druzhenko et al., 2018).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(7-azabicyclo[2.2.1]heptan-7-yl)-2-(3-methylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-11-3-2-4-12(9-11)10-15(17)16-13-5-6-14(16)8-7-13/h2-4,9,13-14H,5-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGZQGKSIVFFNGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2C3CCC2CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(3-methylphenyl)ethan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[2-[Benzyl(methyl)amino]-2-oxoethyl]sulfanyl-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2505729.png)

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-6-carboxylic acid hydrochloride](/img/structure/B2505731.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2505732.png)

![4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2505735.png)